![molecular formula C23H19N3S B3849854 4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine](/img/structure/B3849854.png)
4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine
Overview
Description
4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine typically involves multi-step organic reactions. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or thiazole groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles; often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted thiazoles and phenyl derivatives.
Scientific Research Applications
4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the presence of the thiazole ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices
Mechanism of Action
The mechanism of action of 4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with cellular pathways, leading to its antimicrobial or anticancer effects. The thiazole ring can interact with nucleic acids or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth .
Comparison with Similar Compounds
Similar Compounds
4-phenyl-1,3-thiazole-2-amines: These compounds share the thiazole ring and phenyl group but differ in their substituents, leading to variations in their chemical and biological properties.
Thiazolidine derivatives: These compounds have a similar thiazole ring structure but with different functional groups, affecting their reactivity and applications.
Uniqueness
4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine is unique due to its specific combination of phenyl and thiazole groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its diverse applications in research and industry make it a valuable compound for further exploration.
Properties
IUPAC Name |
4-phenyl-N-[(Z)-1-(4-phenylphenyl)ethylideneamino]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3S/c1-17(18-12-14-20(15-13-18)19-8-4-2-5-9-19)25-26-23-24-22(16-27-23)21-10-6-3-7-11-21/h2-16H,1H3,(H,24,26)/b25-17- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAPMCJLYLGHRH-UQQQWYQISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=CC=C2)/C3=CC=C(C=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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